1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride
Overview
Description
1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a methoxy group attached to a pyridine ring, which is further connected to a piperidine ring containing an amine group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine derivative The methoxy group is introduced through a methylation reaction, followed by the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1-(6-Methoxy-pyridin-3-ylmethyl)-piperidin-3-ylamine dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 6-methoxy-pyridin-3-ylmethylamine and various piperidine derivatives.
Uniqueness: The presence of the methoxy group and the specific arrangement of the pyridine and piperidine rings contribute to its unique properties and applications.
Properties
IUPAC Name |
1-[(6-methoxypyridin-3-yl)methyl]piperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-12-5-4-10(7-14-12)8-15-6-2-3-11(13)9-15;;/h4-5,7,11H,2-3,6,8-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSFRWEWRHEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671508 | |
Record name | 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185313-45-4 | |
Record name | 1-[(6-Methoxypyridin-3-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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